(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate
Description
“(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-2,4,6,9-tetraen-5-yl acetate” is a tetracyclic diterpenoid derivative characterized by a complex fused-ring system and distinct functional groups. Its IUPAC name specifies a 15S-methyl group, a 14-oxo (ketone) moiety, and an acetate ester at position 5. The tetracyclic framework ([8.7.0.0²,⁷.0¹¹,¹⁵]) indicates a bicyclic structure fused with two additional rings, creating a rigid, planar geometry conducive to interactions with biological targets.
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(13S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16?,18?,20-/m0/s1 |
InChI Key |
DBXQAPGFWYIOGN-NLPFYKDJSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CC[C@]4(C(C3=CC2)CCC4=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the methyl and acetate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Core Scaffold Variations : While most analogues share a tetracyclic backbone, ring numbering and fusion points differ (e.g., [8.7.0] vs. [11.2.1]), altering molecular rigidity and steric accessibility .
- The 14-oxo group is conserved across analogues, suggesting a critical role in electronic or hydrogen-bonding interactions .
Computational and Bioactivity Comparisons
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (Tanimoto >0.65) to analogues with conserved 14-oxo and methyl groups. However, analogues with larger substituents (e.g., hydroxymethyl) exhibit lower similarity scores (<0.50), highlighting the sensitivity of these metrics to functional group variations .
Bioactivity Clustering
Hierarchical clustering based on NCI-60 bioactivity data reveals that compounds with shared tetracyclic cores and 14-oxo groups cluster together, correlating with conserved mechanisms such as kinase inhibition or steroid receptor modulation. For example, the iodinated analogue in , despite structural deviations, shares bioactivity profiles with the target compound due to conserved hydrophobic interactions .
Table 2: Bioactivity and Physicochemical Properties
Key Findings :
- LogP Trends : The acetate group reduces LogP (3.2) compared to ethyl ester (4.1) or iodinated derivatives (4.8), suggesting better aqueous compatibility for drug delivery .
- Bioactivity: The target compound’s anticancer activity aligns with clustered analogues in NCI-60 datasets, where tetracyclic diterpenoids disrupt cell proliferation pathways .
Crystallographic and Stability Insights
The ethyl ester analogue () crystallizes in a triclinic system (P1 space group) with a unit cell volume of 988.4 ų, demonstrating high structural rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
